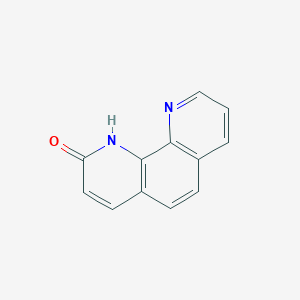

1,10-Phenanthrolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,10-phenanthrolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-10-6-5-9-4-3-8-2-1-7-13-11(8)12(9)14-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKKYZMTAAQTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=O)N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469694 | |

| Record name | 1,10-Phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92695-50-6 | |

| Record name | 1,10-Phenanthrolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,10 Phenanthrolin 2 1h One and Its Derivatives

Direct Synthesis Routes to 1,10-Phenanthrolin-2(1H)-one

Direct synthetic approaches to the this compound core structure are fundamental for accessing this class of compounds. Key methods include the hydrolysis of readily available halogenated phenanthrolines and photochemical transformations of N-oxide precursors.

Hydrolytic Pathways from Halogenated Phenanthrolines

A primary route for the synthesis of this compound involves the acidic hydrolysis of 2-halo-1,10-phenanthrolines. Research has demonstrated that treating 2-chloro-1,10-phenanthroline (B21708) with aqueous hydrobromic acid (HBr) or aqueous sulfuric acid (H₂SO₄) at elevated temperatures (120°C) effectively yields this compound. This reaction proceeds through a nucleophilic aromatic substitution mechanism where water acts as the nucleophile, displacing the chloride ion.

The same principle can be extended to dihalogenated substrates. For instance, the hydrolysis of 2,9-dichloro-1,10-phenanthroline (B1330746) under similar acidic conditions affords 1,10-dihydro-1,10-phenanthroline-2,9-dione. Interestingly, the reaction conditions are crucial; under comparable conditions, 2-chloropyridine (B119429) was found to be hydrolytically stable, highlighting the role of the phenanthroline ring system in facilitating this transformation. The hydrolysis of 2,9-dichloro-1,10-phenanthroline with 37% aqueous HCl can lead to both the partially hydrolyzed mono-amide and the fully hydrolyzed bis-amide (dione).

Photochemical Transformations of 1,10-Phenanthroline (B135089) N-Oxide

The synthesis of 1,10-phenanthroline mono-N-oxides is a well-established process, providing precursors for further transformations. A straightforward and green method involves the oxidation of 1,10-phenanthroline and its derivatives using peroxomonosulfate ion (Oxone) in an acidic aqueous solution. nih.govresearchgate.net This method produces the desired mono-N-oxides in good to excellent yields while preventing the formation of di-N-oxides. nih.govresearchgate.net The reaction is typically carried out by dissolving the phenanthroline substrate in water under acidic conditions (pH ≈ 2) and then adding potassium peroxomonosulfate, followed by stirring at 60°C. nih.gov The yields for various substituted phenanthroline mono-N-oxides are generally high, often exceeding 80%. nih.gov

| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline | Potassium Peroxomonosulfate (PMS) | H₂O, H₂SO₄ (pH < 2), 60°C | 1,10-Phenanthroline-1-N-oxide | 86.6 | nih.gov |

| 2,9-Dimethyl-1,10-phenanthroline | Potassium Peroxomonosulfate (PMS) | H₂O, H₂SO₄ (pH < 2), 60°C | 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | 83.9 | nih.gov |

While the synthesis of the N-oxide precursor is well-documented, the specific photochemical transformation of 1,10-phenanthroline N-oxide to this compound is a more specialized reaction pathway. Generally, the photochemistry of N-oxides of heteroaromatic compounds can lead to rearrangements and the formation of various isomers. nih.gov

Advanced Functionalization and Derivatization Approaches

Functionalization of the phenanthroline core is crucial for tailoring the properties of the resulting molecules for specific applications. Modern catalytic methods, including cross-coupling reactions and photoredox catalysis, offer powerful tools for introducing a wide range of substituents.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Phosphonylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of halogenated 1,10-phenanthrolines. The Hirao reaction, a Pd-catalyzed phosphonylation, is a universal method for synthesizing phosphonate-substituted 1,10-phenanthrolines. This approach allows for the introduction of phosphonate (B1237965) groups, which can enhance solubility, modify electronic properties, and serve as anchor points for immobilization on solid supports.

However, a significant challenge in this approach is that 1,10-phenanthroline and its derivatives are effective chelators for transition metals, which can deactivate the palladium catalyst and suppress the reaction. To overcome this, specific measures such as the use of specialized ligands or an excess of reagents may be necessary, which can complicate the synthesis.

Visible Light Photoredox Catalysis for Substitution

Visible light photoredox catalysis has emerged as a powerful, mild, and often transition-metal-free alternative for functionalizing phenanthrolines. This method allows for the generation of radical intermediates under gentle conditions, enabling previously challenging transformations.

One notable application is the phosphonylation of bromo-substituted 1,10-phenanthrolines. The reaction can be performed under mild conditions using an organic photocatalyst like Eosin Y, irradiated with blue light. This transition-metal-free approach is particularly advantageous for phenanthroline substrates, as it avoids the catalyst inhibition issues seen in palladium-catalyzed methods. The reaction proceeds via a photo-induced generation of a heteroaryl radical, which then reacts with a phosphite (B83602) source to form the C–P bond. The yields are typically moderate, ranging from 26–51%, and the reaction rate depends on the position of the bromine atom and other substituents on the phenanthroline core.

| Substrate | Photocatalyst | Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1,10-phenanthroline | Eosin Y | DMSO, Blue LEDs, 30°C | 51 | 22 | researchgate.net |

| 4-Bromo-1,10-phenanthroline | Eosin Y | DMSO, Blue LEDs, 30°C | 43 | 40 | researchgate.net |

| 2-Bromo-1,10-phenanthroline | Eosin Y | DMSO, Blue LEDs, 30°C | 31 | 24 | researchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct pathway for the derivatization of halogenated phenanthrolines, including precursors to this compound. The carbon atom attached to a halogen in the 2-position of the 1,10-phenanthroline ring is electrophilic and susceptible to attack by nucleophiles.

This reactivity allows for the displacement of the halide with a variety of nucleophiles. For example, 2-chloro-1,10-phenanthroline can react with sulfur nucleophiles. Treatment with sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) in DMF, or with thiourea (B124793) in refluxing ethanol (B145695), leads to the formation of 1,10-phenanthroline-2(1H)-thione. Furthermore, heating 2-chloro-1,10-phenanthroline with other heteroaryl thiones, such as pyridine-2-thione, in the presence of a base like potassium carbonate, can produce heteroaryl substituted sulfides. These reactions demonstrate the versatility of 2-halophenanthrolines as synthons for a wide range of functionalized derivatives.

Oxidation Reactions for Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of 1,10-phenanthroline can be achieved through the oxidation of appropriate precursors. One notable method involves the oxidation of methyl groups. For instance, 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized to form 9-methyl-1,10-phenanthroline-2-carboxylic acid. researchgate.net A more comprehensive oxidation can convert 2,9-dimethyl-1,10-phenanthroline into 1,10-phenanthroline-2,9-dicarboxaldehyde, which is then further oxidized to 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.net This two-step process involves an initial oxidation with selenium dioxide followed by treatment with nitric acid. researchgate.net

Another pathway to dicarboxylic acid derivatives is through the hydrolysis of bis(trichloromethyl) precursors. The synthesis of 2,9-dicarboxy-1,10-phenanthroline has been accomplished by stirring 2,9-bis(trichloromethyl)-1,10-phenanthroline in concentrated sulfuric acid at an elevated temperature. chemicalbook.com This method provides a quantitative yield of the desired dicarboxylic acid. chemicalbook.com

Table 1: Oxidation Reactions for Synthesis of Phenanthroline Carboxylic Acids

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|

Hydrolysis of Ester- and Nitrile-Substituted Phenanthrolines

The hydrolysis of ester and nitrile groups on the phenanthroline scaffold serves as another route to carboxylic acid derivatives, although it can sometimes yield unexpected products. researchgate.net The hydrolysis of various phosphate (B84403) esters, including 1,10-phenanthroline-2-carbonyl phosphate, is influenced by pH and the presence of divalent metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, which can significantly increase the rate of hydrolysis. researchgate.net

Studies on the hydrolysis of acetate (B1210297), glutarate, and phthalate (B1215562) monoesters of 2-hydroxy-1,10-phenanthroline have shown that the reactions are catalyzed by hydroxide (B78521) ions at pH > 9. nih.govresearchgate.net For the glutarate and phthalate monoesters, a pH-independent reaction occurs between pH 5.5 and 9, involving intramolecular participation from the adjacent carboxylate anion. nih.govresearchgate.net The presence of divalent metal ions (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) can enhance the hydrolysis rates by factors of 10⁵ to 10⁸ for the hydroxide-promoted reaction and 10² to 10³-fold for the neighboring carboxyl group reactions. nih.govresearchgate.net

Table 2: Hydrolysis of Ester-Substituted Phenanthrolines

| Substrate | Conditions | Key Findings | Reference |

|---|---|---|---|

| Acetate, glutarate, and phthalate monoesters of 2-hydroxy-1,10-phenanthroline | Water, 30°C, pH > 9 | Hydroxide ion catalyzed hydrolysis. | nih.govresearchgate.net |

| Glutarate and phthalate monoesters of 2-hydroxy-1,10-phenanthroline | Water, 30°C, pH 5.5-9 | pH-independent reaction with intramolecular carboxylate participation. | nih.govresearchgate.net |

| Metal ion complexes (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) of carboxyl-substituted esters | Water, 30°C | Greatly enhanced rates of hydrolysis (10⁵-10⁸ fold increase for OH⁻ reaction). | nih.govresearchgate.net |

| Ester or nitrile substituted phenanthrolines | General hydrolysis | Can lead to unexpected products. | researchgate.net |

Synthesis of 2-Aminomethyl and 2-Amino Derivatives

Amino and aminomethyl groups are important functionalities that can be introduced onto the 1,10-phenanthroline core. 2-Aminomethyl-1,10-phenanthroline has been synthesized and identified as a versatile chelating agent and a synthon for other related compounds. acs.org

A novel method for the synthesis of 1,10-phenanthroline-2-amine has been developed, which avoids the use of hazardous reagents like phosphorus oxychloride and does not require high temperature or pressure. google.com This process involves an amino oxidation reaction, a substitution reaction, and an elimination reaction starting from 1,10-phenanthroline. The initial step is an oxidation reaction using hydrogen peroxide in trifluoroacetic acid to form the N-oxide. This is followed by a reaction with an amine (RNH₂) catalyzed by p-toluenesulfonic anhydride, and a subsequent elimination step to yield the final 2-amino product. google.com

Formation of Imidazo-Phenanthroline Systems

Imidazo-phenanthroline systems are a significant class of derivatives, often synthesized through condensation reactions. The common precursor for these syntheses is 1,10-phenanthroline-5,6-dione (B1662461), which is typically prepared by the oxidation of 1,10-phenanthroline. acs.orgwikipedia.org

The synthesis of 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines is achieved by condensing 1,10-phenanthroline-5,6-dione with a suitable benzaldehyde (B42025) derivative in the presence of ammonium (B1175870) acetate and glacial acetic acid. acs.org This method has been used to create a variety of derivatives, including those with polyalkoxylated and fluorinated phenyl groups. acs.orgnih.gov An efficient, solvent-free, one-pot three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate, catalyzed by iodine, has also been reported to produce 2-phenylimidazo[4,5-f] acs.orgmdpi.comphenanthrolines in excellent yields. scholarsresearchlibrary.com

Table 3: Synthesis of Imidazo[4,5-f] acs.orgmdpi.comphenanthroline Derivatives

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,10-phenanthroline-5,6-dione, polyalkoxylated benzaldehyde | Ammonium acetate, glacial acetic acid | 2-Aryl-substituted imidazo[4,5-f]-1,10-phenanthroline | acs.org |

| 1,10-phenanthroline-5,6-dione, fluorinated benzaldehyde | - | Fluorinated imidazole[4,5f] acs.orgmdpi.comphenanthroline | nih.gov |

| 1,10-phenanthroline-5,6-dione, aldehyde, ammonium acetate | Iodine (catalyst), solvent-free, room temperature | 2-Phenylimidazo[4,5-f] acs.orgmdpi.comphenanthroline | scholarsresearchlibrary.com |

| 1,10-phenanthroline, potassium bromide, sulfuric and nitric acids | - | 1,10-phenanthroline-5,6-dione (intermediate) | researchgate.net |

Synthesis of Thione Derivatives

Thione derivatives of 1,10-phenanthroline can be prepared from their chloro-substituted precursors. Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline are key to synthesizing these sulfur-containing compounds. Specifically, the synthesis of 9-chloro-1,10-phenanthroline-2(1H)-thione and 1,10-dihydro-1,10-phenanthroline-2,9-dithione has been successfully accomplished through these displacement reactions. researchgate.net These thione derivatives are tautomers of the corresponding thiols and typically exist in the thione form in both the solid state and in polar solvents. researchgate.net

Introduction of Hydrophilic Groups for Water-Soluble Ligands

To enhance the applicability of phenanthroline-based ligands in aqueous systems, various hydrophilic groups can be introduced into the molecular structure. These modifications are crucial for applications in "green chemistry" and biochemistry. researchgate.netmdpi.com

Novel methods have been developed for the introduction of carboxyl, phenol, and dithiocarboxyl groups under mild reaction conditions. researchgate.netmdpi.com Another strategy to increase water solubility is the introduction of sulfonate or amino acidic moieties. For example, disodium (B8443419) 2,9-bis[1-(2-(4-sulfonatophenyl)ethyl)-1H-1,2,3-triazol-4-yl]-1,10-phenanthroline (DS-BTrzPhen) has been synthesized to create a water-soluble ligand. nih.gov Similarly, a carboxylic group has been used to modify a phenanthroline-diimide ligand, resulting in a hydrophilic compound with notable separation capabilities in high acidity. acs.org

Table 4: Strategies for Synthesizing Water-Soluble Phenanthroline Ligands

| Hydrophilic Group | Synthetic Strategy | Resulting Ligand Type | Reference |

|---|---|---|---|

| Carboxyl, Phenol, Dithiocarboxyl | Novel introduction methods under mild conditions | Water-soluble phenanthroline derivatives | researchgate.netmdpi.com |

| Sulphonate | Attachment of benzene-sulphonate moieties | DS-BTrzPhen | nih.gov |

| Amino Acid | Attachment of amino-acidic moieties | DAA-BTrzPhen | nih.gov |

| Carboxylic Acid | Modification of a phenanthroline-diimide backbone | Hydrophilic phenanthroline-based tetradentate N,O-ligand | acs.org |

Coordination Chemistry and Metal Complexation of 1,10 Phenanthrolin 2 1h One

Ligand Design Principles and Coordination Modes

The design of ligands based on the 1,10-phenanthroline (B135089) framework is a significant area of research, driven by the desire to create molecules with specific metal ion affinities and functionalities. The introduction of a ketone group at the 2-position of the phenanthroline ring system in 1,10-Phenanthrolin-2(1H)-one introduces unique coordination properties.

This compound primarily acts as a bidentate N,N-chelating ligand, a characteristic inherent to the 1,10-phenanthroline scaffold. wikipedia.org The two nitrogen atoms of the phenanthroline ring coordinate to a metal center, forming a stable five-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes. The rigid and planar nature of the phenanthroline unit imposes a high degree of pre-organization on the ligand, which contributes to its strong binding affinity for metal ions. researchgate.netd-nb.info The formation of stable complexes with various metal ions is a well-documented feature of 1,10-phenanthroline and its derivatives. mdpi.com

The presence of the ketone group at the 2-position introduces an additional potential coordination site. While the primary coordination is through the two nitrogen atoms, the exocyclic oxygen of the ketone can also participate in metal binding, particularly in the formation of bridged or polynuclear complexes. nih.gov This allows the ligand to act as a bridge between metal centers, with the ketone group coordinating to a second metal ion. This bridging capability has been observed in the formation of trinuclear cadmium complexes where the ophen ligand acts as a bridge through the ketone groups. nih.gov

The 1,10-phenanthroline unit, including derivatives like this compound, has been successfully incorporated into both open-chain and macrocyclic structures to create more complex and selective ligands. researchgate.net The rigidity of the phenanthroline core imparts a degree of pre-organization to these larger molecules, which can lead to enhanced selectivity for specific metal ions. researchgate.net The synthesis of macrocycles containing the 1,10-phenanthroline moiety has been explored for applications in the selective extraction of f-elements. mdpi.comnih.gov These macrocyclic ligands often contain additional donor atoms within their framework, allowing for the encapsulation of metal ions in a well-defined coordination environment.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound has been achieved through various methods, leading to a diverse range of structures. These complexes have been characterized using techniques such as X-ray crystallography to elucidate their solid-state structures.

This compound has been shown to form a variety of metal complexes with different nuclearities, including mononuclear, oligomeric, and polynuclear structures. nih.gov Mononuclear complexes are formed when a single metal ion is coordinated by one or more Hophen ligands. nih.govichem.md For instance, a neutral monomeric complex of mercury, [Hg(ophen)2], has been synthesized and characterized. nih.gov

The bridging capability of the ketone moiety facilitates the formation of oligomeric and polynuclear complexes. nih.gov A trinuclear cadmium complex, [Cd3Cl(ophen)5], and a tetranuclear zinc complex with a Zn4O core, [Zn4O(ophen)4(OAc)2], have been reported, demonstrating the versatility of this ligand in constructing higher-order structures. nih.gov The synthesis of mononuclear, dinuclear, and polynuclear silver(I) complexes with substituted 1,10-phenanthroline derivatives has also been documented. acs.org

| Complex | Metal Ion | Nuclearity | Bridging Ligand |

|---|---|---|---|

| [Hg(ophen)2]·4H2O·CH2Cl2 | Hg(II) | Mononuclear | - |

| [Cd3Cl(ophen)5]·1.5H2O·2CH2Cl2 | Cd(II) | Trinuclear | ophen (ketone bridge) |

| [Zn4O(ophen)4(OAc)2]·4H2O·2CH2Cl2 | Zn(II) | Tetranuclear | ophen and acetate (B1210297) |

Heteroleptic and mixed-ligand complexes involving 1,10-phenanthroline derivatives are of significant interest as they allow for the fine-tuning of the electronic and steric properties of the metal center. epa.gov The synthesis of heteroleptic ruthenium(II) complexes with a derivative of 1,10-phenanthroline and other ligands like 2,2'-bipyridine (B1663995) and 2,2';6',2''-terpyridine has been reported. epa.gov Mixed-ligand complexes of iron with hydroxy-1,10-phenanthrolines have also been studied, demonstrating a range of accessible redox potentials. nih.gov The formation of mixed-ligand metal succinate (B1194679) complexes with 1,10-phenanthroline and ethylenediamine (B42938) has also been explored. elsevierpure.com

| Complex Type | Metal Ion | Primary Ligand | Secondary Ligand(s) |

|---|---|---|---|

| Heteroleptic | Ru(II) | di-(phenathrolin-2-yl)-methanone | 4-substituted pyridines |

| Heteroleptic | Ru(II) | phenanthrolin-2-yl-pyrid-2-yl-methanone | 2,2';6',2''-terpyridine |

| Mixed-Ligand | Fe(II) | 1,10-phenanthroline | 4-hydroxy-1,10-phenanthroline, 4,7-dihydroxy-1,10-phenanthroline |

| Mixed-Ligand | Co(II) | 1,10-phenanthroline | succinate, aqua |

Advanced Characterization Techniques and Spectroscopic Studies

Electronic Absorption and Luminescence Spectroscopy

The electronic and photophysical properties of 1,10-Phenanthrolin-2(1H)-one and its derivatives have been extensively investigated using absorption and luminescence spectroscopy. These studies provide critical insights into the electronic transitions, excited state dynamics, and environmental sensitivity of these molecules.

The electronic absorption spectra of 1,10-phenanthroline (B135089) derivatives are characterized by intense absorption bands in the ultraviolet (UV) region and, in some cases, extending into the visible region. These absorptions are primarily attributed to π–π* and n–π* electronic transitions within the aromatic phenanthroline core. d-nb.inforesearchgate.netdergipark.org.tr

The UV-Vis spectrum of the parent 1,10-phenanthroline typically displays strong absorption peaks around 230 nm and 270 nm. semanticscholar.org For derivatives like this compound, the presence of the carbonyl group and the altered electronic structure of the pyridinone ring can influence the position and intensity of these bands. The spectra are generally dominated by high-energy π–π* transitions. d-nb.info The lower energy n–π* transitions, originating from the non-bonding electrons of the nitrogen atoms, are often weaker and can be observed as shoulders on the main absorption bands. d-nb.infodergipark.org.tr

Introduction of various substituents onto the phenanthroline framework allows for the fine-tuning of its electronic structure and, consequently, its absorption properties. myuchem.com This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels affects the energy of the electronic transitions. myuchem.com For instance, in DMSO, a derivative of 1,10-phenanthrolin-2(1H)-ylidene exhibits absorption bands that are assigned to these characteristic π–π* and n–π* transitions. d-nb.info

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Assigned Transitions |

|---|---|---|---|

| 1,10-Phenanthroline | Not Specified | 232, 261, 341 | π–π, n–π |

| [Eu(hfa)3(phen)] | CH2Cl2 | 233, 272, 293 | π–π* (phen), π–π* (hfa) |

| [Eu(tta)3(phen)] | CH2Cl2 | 230, 272, 341 | π–π* (phen), π–π* (tta) |

| Fe(III)-1,10-phenanthroline Complex | Not Specified | 315.50 | π–π, n–π |

| Ni(II)-1,10-phenanthroline Complex | Not Specified | 325.00 | π–π, n–π |

| Zn(II)-1,10-phenanthroline Complex | Not Specified | 315.00 | π–π, n–π |

Upon excitation with UV or visible light, this compound and its derivatives exhibit photoluminescence, typically in the form of fluorescence. The pristine 1,10-phenanthroline itself is a weakly fluorescent molecule. scilit.com However, its derivatives and metal complexes can display significant luminescent properties. nih.gov

Complexes of 1H- nih.govaatbio.comphenanthrolin-2-one with d¹⁰ metal ions, for example, show photoluminescent properties in the blue-green region of the visible spectrum. nih.gov The emission is understood to be ligand-based, and its characteristics can be tuned by coordination to different metal ions. nih.gov Similarly, imidazo[4,5-f]-1,10-phenanthroline derivatives demonstrate emission in the blue part of the visible spectrum, with emission maxima around 414-415 nm. soton.ac.uk The emission spectra of these rigid chromophores often show vibronic structuring, which is characteristic of a ¹(π–π*) excited state. soton.ac.uk

Excitation spectra are crucial for confirming the origin of the luminescence. The excitation spectrum of a luminescent species generally matches its absorption spectrum, confirming that the absorption of light by the chromophore leads to the observed emission. For example, in rhenium(I) complexes of imidazo[4,5-f]-1,10-phenanthroline, the excitation profile between 350 and 450 nm, which includes both ligand-centered and metal-to-ligand charge transfer (MLCT) bands, is the most efficient pathway to generate the observed ³MLCT emission. soton.ac.uk

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (Φ), while the duration of the excited state is measured by the photoluminescence lifetime (τ). These parameters are highly sensitive to the molecular structure and the surrounding environment.

For many 1,10-phenanthroline derivatives, the fluorescence quantum yields can be significantly influenced by substitution on the phenanthroline ring. researchgate.net For instance, coordination polymers of lead(II) and zinc(II) with 1,10-phenanthroline exhibit varied photophysical properties; one lead-based polymer emits phosphorescence with a quantum yield of 2.2% and a millisecond-scale lifetime, whereas a zinc-based polymer shows only blue fluorescence with a quantum yield of 3.5% and a nanosecond-scale lifetime. researchgate.net

The emission lifetimes provide insight into the nature of the excited state. Short lifetimes, typically in the nanosecond range, are indicative of spin-allowed fluorescence from a singlet excited state. soton.ac.uk For example, various imidazo[4,5-f]-1,10-phenanthroline ligands exhibit lifetimes in the range of 2.6 to 3.7 ns, consistent with fluorescence from a ¹(π–π*) excited state. soton.ac.uk In contrast, longer lifetimes, from microseconds to milliseconds, suggest spin-forbidden phosphorescence from a triplet excited state, which is often observed in metal complexes due to the heavy-atom effect. researchgate.net

Solvatofluorochromism is the phenomenon where the emission properties of a molecule, particularly the position of the emission maximum, are dependent on the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the fluorophore.

Derivatives of 1,10-phenanthroline, such as 4-(1H-imidazo[4,5-f] nih.govaatbio.comphenanthrolin-2-yl)benzaldehyde, have been shown to exhibit positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Studies using models such as the Kamlet-Abboud-Taft and Catalán frameworks have revealed that the Stokes shift in these compounds is primarily influenced by the acidity and dipolarity of the solvent. nih.gov This sensitivity to the solvent environment makes such compounds potentially useful as solvatochromic probes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR provide definitive confirmation of their chemical structures.

¹H NMR: The proton NMR spectrum of the 1,10-phenanthroline framework displays a characteristic set of signals in the aromatic region, typically between 7.5 and 9.2 ppm. researchgate.netresearchgate.net The exact chemical shifts and coupling patterns of these protons are highly sensitive to the substitution pattern on the rings. The presence of the lactam functionality in this compound significantly alters the electronic environment of the neighboring protons, leading to distinct shifts that are crucial for confirming the structure. The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The aromatic carbons of the phenanthroline core resonate in the typical range of approximately 120-150 ppm. spectrabase.comnfdi4chem.de A key diagnostic signal for this compound is the resonance of the carbonyl carbon (C=O) of the lactam group, which appears significantly downfield, generally above 160 ppm.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique for structural confirmation. The fluorine nucleus has a wide chemical shift range, making it highly sensitive to its local electronic environment. nih.gov This sensitivity allows for the unambiguous identification and differentiation of fluorine atoms at various positions on the phenanthroline scaffold. ¹⁹F NMR is also utilized to monitor the progress of fluorination reactions in the synthesis of these compounds. acs.org

| Nucleus | Typical Chemical Shift Range (ppm) for 1,10-Phenanthroline Core | Key Diagnostic Signals for this compound |

|---|---|---|

| 1H | 7.5 - 9.2 | Downfield N-H proton (broad singlet), specific shifts for protons adjacent to the lactam ring. |

| 13C | 120 - 150 | Carbonyl (C=O) signal > 160 ppm. |

| 19F | Varies widely based on substitution | Specific resonances for each fluorine atom, confirming position and number of fluorine substituents. |

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum of the parent compound, 1,10-phenanthroline, shows characteristic strong bands in two main regions: 700–900 cm⁻¹ and 1400–1650 cm⁻¹. researchgate.net The bands between 1400 and 1600 cm⁻¹ are attributed to C-C and C-N stretching vibrations within the aromatic rings. researchgate.net

For this compound, the introduction of the carbonyl group (C=O) and the N-H group in the lactam ring introduces new, highly characteristic absorption bands.

C=O Stretch: A strong absorption band is expected in the region of 1650–1700 cm⁻¹, characteristic of a cyclic amide (lactam). The exact position can be influenced by intermolecular hydrogen bonding.

N-H Stretch: A band corresponding to the N-H stretching vibration is anticipated in the region of 3200–3400 cm⁻¹. The broadness and position of this peak can provide evidence of hydrogen bonding in the solid state.

C=N and C=C Stretches: Vibrations associated with the C=N and C=C bonds in the phenanthroline ring system are expected between 1500 and 1620 cm⁻¹. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations typically appear as strong bands in the 700–900 cm⁻¹ region, providing information about the substitution pattern on the aromatic rings. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam N-H | 3200–3400 | Medium-Broad |

| C-H Stretch | Aromatic C-H | 3000–3100 | Medium |

| C=O Stretch | Lactam C=O | 1650–1700 | Strong |

| C=N / C=C Stretch | Aromatic Ring | 1500–1620 | Medium-Strong |

| N-H Bend | Lactam N-H | 1400–1500 | Medium |

| C-H Bend | Aromatic C-H | 700–900 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like this compound, as it typically produces intact protonated molecules, [M+H]⁺. researchgate.net

In an ESI-HRMS experiment, a solution of this compound would be ionized to generate the [M+H]⁺ ion. The instrument would then measure its mass-to-charge ratio (m/z) with high precision. For this compound (C₁₂H₈N₂O), the expected exact mass of the protonated molecule can be calculated. This precise mass measurement allows for differentiation from other compounds with the same nominal mass but different elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions.

Hyphenated chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for the analysis of this compound due to its polarity and thermal characteristics. Reverse-phase High-Performance Liquid Chromatography (HPLC) can be used to separate the compound from impurities, with the eluent being directly introduced into a mass spectrometer (typically using an ESI source). sielc.comsielc.com LC-MS enables both the detection of the target compound based on its retention time and its confirmation via its mass spectrum. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively low volatility and polar nature, direct analysis of this compound by GC-MS may be challenging. However, chemical derivatization to increase volatility could make the analysis feasible. nih.gov The NIST mass spectrum for the parent compound, 1,10-phenanthroline, shows a prominent molecular ion peak, indicating its stability under electron ionization (EI) conditions. nist.gov A similar behavior might be expected for a derivatized version of this compound, yielding a characteristic fragmentation pattern that can be used for identification.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. vscht.cz This technique would provide unequivocal proof of the structure of this compound.

By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all non-hydrogen atoms can be determined. This analysis yields precise data on:

Bond Lengths and Angles: Confirming the molecular geometry and connectivity.

Molecular Conformation: Establishing the planarity or puckering of the ring systems.

Crystal Packing: Revealing intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the aromatic phenanthroline systems. nih.gov

Studies on related phenanthroline derivatives have successfully used this technique to elucidate their complex structures and packing motifs, highlighting its applicability and importance for the definitive characterization of this compound. nih.govresearchgate.netnih.gov

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been extensively applied to derivatives of 1,10-phenanthroline and their metal complexes, revealing intricate details of their molecular and supramolecular structures.

Studies on various 1,10-phenanthroline derivatives have showcased a range of crystal systems and space groups, influenced by the nature of substituents and the coordinated metal ions. For instance, the crystal structure of a copper(II) complex featuring a 1,4-cyclohexanedicarboxylic acid and 1,10-phenanthroline ligand crystallized in the triclinic system with a P-1 space group researchgate.net. In another example, dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) was found to crystallize in a monoclinic system with the space group P21/c cambridge.org. The structures of 1,10-phenanthroline-mono-N-oxide derivatives have also been analyzed, with 5-chloro-1,10-phenanthroline-1-N-oxide monohydrate and 6-chloro-1,10-phenanthroline-1-N-oxide monohydrate both crystallizing in the monoclinic P21/c space group nih.gov.

These structural analyses provide precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the coordination environment of metal centers and the conformation of the phenanthroline backbone. Furthermore, these studies elucidate the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and the formation of supramolecular architectures researchgate.net.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [Cu4(CHDA)2(phen)4(H2O)2(DMF)2]·(NO3)2·2H2O | Triclinic | P-1 | V = 1996.94(14) ų | researchgate.net |

| Dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) | Monoclinic | P21/c | a = 12.036(1) Å, b = 9.819(1) Å, c = 12.671(2) Å, β = 110.44°(1), V = 1403.2(3) ų | cambridge.org |

| 5-Chloro-1,10-phenanthroline-1-N-oxide monohydrate | Monoclinic | P21/c | - | nih.gov |

| 6-Chloro-1,10-phenanthroline-1-N-oxide monohydrate | Monoclinic | P21/c | - | nih.gov |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is widely used to identify crystalline phases, determine phase purity, and analyze the crystal structure of materials that are not amenable to single-crystal studies.

In the context of 1,10-phenanthroline compounds, PXRD is often employed to confirm the bulk purity of a synthesized sample by comparing the experimental diffraction pattern with a simulated pattern generated from single-crystal X-ray diffraction data. For example, the as-synthesized powder sample of a novel chiral coordination polymer, [AgSCN(phen)]n, was confirmed by comparing its experimental PXRD pattern with the simulated one researchgate.net. Similarly, the PXRD pattern of dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) was recorded to characterize the bulk material cambridge.org.

PXRD is also instrumental in studying solid-state reactions and phase transformations. For instance, attempts to co-crystallize nucleobases with 1,10-phenanthroline were monitored using PXRD, where the disappearance of characteristic peaks of the starting materials and the appearance of new peaks indicated the formation of a new co-crystal phase researchgate.net. This technique is also valuable for the characterization of metal-organic frameworks (MOFs) incorporating phenanthroline-based linkers, where the experimental PXRD patterns are matched with simulated patterns to confirm the formation of the desired structure acs.org.

Electrochemical Characterization

The electrochemical behavior of 1,10-phenanthroline and its derivatives is of significant interest, particularly in the context of their coordination complexes, which often exhibit rich redox chemistry.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a species in solution. It provides information on the formal reduction potentials, the reversibility of electron transfer processes, and the stability of the electrochemically generated species.

The electrochemical behavior of 1,10-phenanthroline (phen) and its complexes has been extensively studied. For instance, the electropolymerization of a Fe(II) complex of 1,10-phenanthroline, [Fe(phen)3]2+, was investigated using cyclic voltammetry, revealing that the oxidation of the complex involves four electrons and leads to the formation of free radicals that subsequently polymerize researchgate.net. In another study, the interaction of tris(1,10-phenanthroline)cobalt(III) with DNA was probed by observing changes in its cyclic voltammogram upon the addition of DNA utexas.edu.

Furthermore, an unexpected oxidation of 1,10-phenanthroline to the redox-active 1,10-phenanthroline-5,6-dione (B1662461) was achieved and characterized by cyclic voltammetry on a multiwalled carbon nanotube-modified glassy carbon electrode nih.gov. This highlights the utility of CV in not only characterizing known redox processes but also in discovering new electrochemical transformations. The redox potentials of these compounds are sensitive to the nature of the substituents on the phenanthroline ring and the coordinated metal ion, making CV a valuable tool for tuning the electronic properties of these systems.

Other Advanced Techniques

Beyond diffraction and standard electrochemical methods, a range of other advanced techniques are employed to probe the electronic and magnetic properties of 1,10-phenanthroline-based compounds.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

ESR spectroscopy has been instrumental in characterizing transition metal complexes of 1,10-phenanthroline. For example, the ESR spectra of ternary copper(II) complexes containing 1,10-phenanthroline as a secondary ligand have been used to elucidate their structural and electronic properties researchgate.net. In studies of rhenium(I) complexes of 1,10-phenanthroline, EPR studies were crucial in demonstrating the nature of the lowest unoccupied molecular orbital (LUMO) acs.org. The g-values and hyperfine coupling constants obtained from ESR spectra provide insights into the geometry of the metal coordination sphere and the degree of covalency in the metal-ligand bonds. For instance, the ESR spectra of some tris complexes of copper(II) with 1,10-phenanthroline have been interpreted in terms of a dynamic Jahn-Teller distortion illinois.edu.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide information about the magnetic properties of a material, specifically its response to an applied magnetic field. This technique is particularly useful for determining the number of unpaired electrons in a transition metal complex and thus its spin state.

The magnetic properties of numerous transition metal complexes incorporating 1,10-phenanthroline have been investigated. For instance, the magnetic susceptibility of a brown ferric phenanthroline complex has been a subject of study acs.org. In a series of mixed nickel(II) and copper(II) complexes with aroylhydrazones and 1,10-phenanthroline, magnetic susceptibility data were used to determine their electronic configurations researchgate.net. The effective magnetic moments calculated from these measurements are indicative of the geometry and the spin state of the central metal ion. For example, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between different coordination geometries like tetrahedral and square planar.

| Complex Type | Metal Ion | Magnetic Moment (μeff) / Property | Reference |

|---|---|---|---|

| Mixed Ni(II) and Cu(II) complexes with aroylhydrazones and 1,10-phenanthroline | Ni(II), Cu(II) | Indicative of d9 electronic configuration with one unpaired electron for Cu(II) complexes. | researchgate.net |

| Brown Ferric Phenanthroline Complex | Fe(III) | Investigated for its magnetic properties. | acs.org |

| Transition Metal Complexes with di-2-Quinolinone Dibenzylidine Ligand and 1,10-Phenanthroline | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Zn(II) complexes were diamagnetic. | researchgate.net |

Despite extensive research, no specific experimental data from Thermal Gravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for the compound this compound or its metal complexes could be located in the public domain.

Thermal analysis techniques such as TGA and DTA are crucial in determining the thermal stability, decomposition pathways, and phase transitions of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on phenomena such as dehydration, desolvation, and decomposition. DTA, on the other hand, detects the difference in temperature between a sample and an inert reference, revealing endothermic and exothermic transitions like melting, crystallization, and solid-state reactions.

While studies on the parent compound, 1,10-phenanthroline, and its numerous coordination complexes have utilized TGA and DTA to elucidate their thermal properties, this information is not directly transferable to this compound due to structural and electronic differences imparted by the ketone group. The presence of the carbonyl functional group and the lactam structure in this compound would significantly influence its thermal behavior, as well as that of its potential metal complexes, compared to the unmodified 1,10-phenanthroline ligand.

Further experimental investigation is required to determine the specific thermal characteristics of this compound and its derivatives. Such studies would provide valuable insights into their stability and potential applications in various fields.

Computational and Theoretical Investigations of 1,10 Phenanthrolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

While detailed HOMO-LUMO analysis for the isolated 1,10-Phenanthrolin-2(1H)-one molecule is not extensively reported in the literature, studies on its metal complexes provide some insights. For instance, in a dinuclear silver(I) complex, the LUMO and LUMO+1 were identified as π* orbitals localized on the ligand framework, which would include contributions from the phenanthrolinone moiety. In such complexes, the HOMO often has significant metal character, such as a σ*Ag-Ag character in the aforementioned silver complex. This indicates that upon complexation, the frontier orbitals are a mix of ligand and metal orbitals, which dictates the electronic transitions.

| Orbital | General Character in Metal Complexes |

| HOMO | Often significant metal d-orbital character, can be involved in metal-metal bonding or antibonding interactions. |

| LUMO | Typically a π* orbital localized on the this compound ligand system. |

This table provides a generalized view based on studies of metal complexes containing the this compound ligand.

Excited State Properties and Transitions

The excited state properties of this compound are of interest for applications in photochemistry and materials science. Computational methods can predict the nature of electronic transitions, such as whether they are localized on the ligand (π-π* transitions) or involve metal-to-ligand charge transfer (MLCT).

In the context of its metal complexes, the electronic transitions of this compound are significantly altered. For example, in dinuclear silver(I) complexes, visible light absorption is attributed to metal-metal to ligand charge transfer (MMLCT) transitions. These transitions involve the excitation of an electron from a molecular orbital with significant metal-metal character to a π* orbital of the ligand. This is a departure from the likely π-π* transitions that would dominate the absorption spectrum of the free ligand.

Conformational Studies and Energy Minimization

Conformational analysis and energy minimization are used to determine the most stable three-dimensional structure of a molecule. For a rigid, planar molecule like this compound, there are limited conformational degrees of freedom. The primary structural considerations would be the planarity of the fused ring system and the orientation of the N-H and C=O groups.

Prediction of Spectroscopic Properties (e.g., UV Spectra)

Computational methods can predict spectroscopic properties, such as the UV-Visible absorption spectrum, by calculating the energies and intensities of electronic transitions.

While a predicted UV-Vis spectrum for the isolated this compound is not reported, theoretical calculations on its complexes have been used to interpret their experimental spectra. For instance, the absorption features in the visible region for silver(I) complexes containing this ligand are assigned to MMLCT transitions based on computational analysis. This demonstrates the utility of these methods in understanding the optical properties of materials incorporating this compound.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, including absorption spectra and the nature of electronic transitions.

TD-DFT calculations have been instrumental in understanding the photophysical properties of metal complexes of this compound. For example, in studies of a dinuclear silver(I) complex, TD-DFT was used to confirm that the absorption features in the visible region have MMLCT character. The calculations showed that transitions from occupied molecular orbitals with silver-silver core character to the unoccupied π* orbitals of the ligand were the primary contributors to the observed absorption bands.

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to elucidate reaction mechanisms at the molecular level. For this compound, such studies have focused on its role in facilitating reactions when part of a metal complex.

In one notable example, DFT calculations were used to simulate the catalytic mechanism of a dinuclear cuprous complex of this compound in the electroreduction of CO2. The calculations revealed that a CO molecule bridging the two copper ions is a more thermodynamically favorable intermediate than a CO coordinated to a single copper ion. This bridging coordination mode was found to lower the Gibbs free energy barrier for the subsequent reduction to *CHO, a key step in the formation of C2H4. This study highlights how computational modeling can provide detailed insights into the role of the ligand in promoting catalysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. While specific MD studies on this compound are not extensively documented, research on closely related phenanthroline-containing systems provides significant insights into the dynamic interactions these scaffolds can engage in. These simulations are particularly valuable for understanding how such molecules bind to biological targets like DNA and peptides. mdx.ac.uknih.govnih.gov

MD simulations have been used extensively to predict the binding modes of copper-1,10-phenanthroline complexes with DNA. nih.govacs.org These computational studies suggest that minor-groove binding is often more probable than intercalation or major-groove binding. nih.govacs.org The simulations reveal that a combination of factors, including the planarity of the ligand, van der Waals interactions, and structural complementarity, are key to the binding and potential DNA cleavage efficiency of these complexes. nih.govresearchgate.net

In another application, microsecond-timescale MD simulations have been performed on Platinum(II)-phenanthroline complexes binding to the N-terminal fragment of the amyloid-β (Aβ) peptide, which is implicated in Alzheimer's disease. mdx.ac.uknih.gov These simulations monitor key structural parameters over time, such as root mean square deviation (RMSD) and radius of gyration, to assess conformational changes upon binding. mdx.ac.uknih.gov The results indicate that the platinum-bound peptides adopt structures with a larger radius of gyration compared to the metal-free peptide. mdx.ac.uknih.gov The binding of the Pt-phenanthroline complex was found to disrupt intra-peptide hydrogen bonding while enhancing the formation of salt bridges. mdx.ac.uknih.gov Replica exchange molecular dynamics (REMD), an enhanced sampling technique, has also been used to more thoroughly explore the conformational space of Pt(phen)-Aβ complexes, revealing that the complex induces a more compact, helical structure in the peptide. nih.govrsc.orgresearchgate.net

| System Studied | Simulation Method | Key Findings | References |

|---|---|---|---|

| Copper-phenanthroline complexes with DNA | MD, DFT, Docking | Minor-groove binding is the most probable interaction mode; binding is influenced by planarity and van der Waals forces. | nih.govacs.orgresearchgate.net |

| Pt(II)-phenanthroline with Amyloid-β (1-16) peptide | Ligand Field MD | Complexation leads to larger peptide radius of gyration, disrupts H-bonds, and enhances salt bridges. | mdx.ac.uknih.gov |

| Pt(II)-phenanthroline with Amyloid-β (Aβ16 and Aβ42) | Replica Exchange MD (REMD) | Induces compact, helical conformations in the peptide; highlights non-covalent interactions like π-stacking. | nih.govrsc.orgresearchgate.net |

| Ru(phenanthroline)₃²⁺ enantiomers with DNA | MD | Demonstrates enantiospecific binding, with one enantiomer causing a significant kink in the DNA helix via partial intercalation. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Parameters from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1,10-phenanthroline (B135089) derivatives, QSAR studies have been successfully applied to model their antiplasmodial (antimalarial) activity. doaj.orgresearchgate.net

In these studies, a series of 1,10-phenanthroline analogs are analyzed. First, their molecular structures are optimized using computational chemistry methods, such as the semi-empirical PM3 or AM1 methods. doaj.orgresearchgate.net From these optimized geometries, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. The biological activity, typically expressed as the logarithm of the inverse of the IC₅₀ value (ln(1/IC₅₀)), is then correlated with these descriptors using statistical methods like multiple linear regression. doaj.orgresearchgate.net

Commonly used descriptors in QSAR studies of phenanthroline derivatives include:

Electronic Descriptors: Atomic net charges on specific atoms (e.g., qC5, qN1), energies of the Highest Occupied Molecular Orbital (E HOMO) and Lowest Unoccupied Molecular Orbital (E LUMO), and dipole moment (μ). doaj.orgresearchgate.net

Steric/Topological Descriptors: Log P (octanol-water partition coefficient) and polarizability (α). researchgate.net

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Atomic Net Charges (q) | Partial charge on individual atoms within the molecule. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | |

| E HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Physicochemical/Steric | Log P | Logarithm of the partition coefficient between octanol (B41247) and water; a measure of hydrophobicity. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. |

The resulting QSAR equations provide a mathematical model that describes how these descriptors influence the biological activity. For example, one study on the antiplasmodial activity of 1,10-phenanthroline derivatives against Plasmodium falciparum yielded the following equation:

ln(1/IC₅₀) = 3.732 + (5.098)qC₅ + (7.051)qC₇ + (36.696)qC₉ + (41.467)qC₁₁ - (135.497)qC₁₂ + (0.332)μ - (0.170)α + (0.757)log P researchgate.net

This model showed a high correlation coefficient (r = 0.987) and statistical significance, indicating that the chosen descriptors could effectively predict the antimalarial activity of the compounds in the series. researchgate.net Another study, using the AM1 method, also found a strong correlation between antiplasmodial activity and the atomic net charges on specific atoms of the phenanthroline skeleton. doaj.orgresearchgate.netugm.ac.id Such validated QSAR models can be invaluable for designing new, more potent derivatives and for screening virtual compound libraries before undertaking costly synthesis and experimental testing.

Advanced Research Applications of 1,10 Phenanthrolin 2 1h One

Catalytic Applications of Metal Complexes

Metal complexes incorporating 1,10-phenanthroline-based ligands are pivotal in catalysis due to the stability and favorable electronic properties they impart to the metallic center. These complexes are explored in a variety of catalytic reactions, from electrochemical energy conversion to fine chemical synthesis.

Electrocatalysis (e.g., Oxygen Reduction Reaction, CO2 Reduction, Hydrogen Evolution Reaction, Ethanol (B145695) Oxidation)

The unique coordination environment provided by 1,10-phenanthroline (B135089) derivatives makes their metal complexes highly effective electrocatalysts for critical energy-related reactions.

Oxygen Reduction Reaction (ORR): Fe-N-C electrocatalysts, derived from 1,10-phenanthroline-iron complexes, have shown significant promise for the ORR, a key reaction in fuel cells. myuchem.comacs.org Studies have demonstrated that the use of a bidentate ligand like 1,10-phenanthroline, combined with a high-surface-area carbon support, promotes the formation of highly active Fe-N-C single-atom sites. myuchem.comacs.org The synthesis parameters, such as pyrolysis temperature, can be tuned to balance catalytic activity and stability. myuchem.com Similarly, cobalt(II) complexes with 1,10-phenanthroline supported on reduced graphene oxide act as efficient ORR catalysts. The introduction of an electron-withdrawing nitro group to the phenanthroline ligand was found to boost catalytic activity by lowering the energy level of the central Co(II) ion's e(g)-orbital, facilitating a four-electron reduction pathway. bohrium.com

CO2 Reduction: The electrochemical conversion of carbon dioxide (CO2) into valuable chemicals is a key strategy for addressing climate change. A binuclear hydroxo-bridged phenanthroline copper(II) complex has been developed as a molecular electrocatalyst for the selective reduction of CO2 to ethylene. chemicalbook.com In the realm of photocatalytic reduction, rhenium(I) complexes bearing phenanthroline-naphthalimide ligands have been used for the selective conversion of CO2 to formic acid with high turnover numbers when paired with a sacrificial donor. rsc.org Zinc porphyrins appended with a rhenium(I) phenanthroline complex also serve as effective dyads for the photocatalytic reduction of CO2 to carbon monoxide (CO). spast.org

Hydrogen Evolution Reaction (HER): Metal chelates featuring the 1,10-phenanthroline scaffold are effective in both photochemical and electrocatalytic hydrogen evolution from water. researchgate.net Complexes with metals such as Co, Zn, Cu, and Ni have been synthesized and studied. researchgate.net In one study, a copper complex demonstrated the highest catalytic activity under photochemical conditions, achieving a turnover number (TON) of 11,500 and a turnover frequency (TOF) of 7800. researchgate.net The synergistic behavior between the redox characteristics of the metal ions and the highly conjugated phenanthroline ligands is credited with the impressive results in hydrogen production. researchgate.net The HER is a fundamental process for developing hydrogen-based energy sources, and understanding its mechanism in different conditions is crucial for designing practical electrocatalysts. researchgate.net

Ethanol Oxidation: While the direct electrooxidation of ethanol is a critical reaction for direct ethanol fuel cells (DEFCs), the breaking of the C-C bond remains a significant challenge. Research has focused on developing advanced Pt- and Pd-based catalysts to improve efficiency and promote the complete oxidation of ethanol to CO2. acs.orgnih.gov

| Catalyst System | Reaction | Key Finding | Reference |

|---|---|---|---|

| Fe-N-C from 1,10-phenanthroline-iron complex | Oxygen Reduction (ORR) | Synergistic combination of bidentate ligand and high-surface-area carbon support favors formation of active single-atom sites. | myuchem.comacs.org |

| Co(II)-phenanthroline on rGO | Oxygen Reduction (ORR) | Electron-withdrawing groups on the ligand boost activity via a four-electron pathway. | bohrium.com |

| Binuclear hydroxo-bridged phenanthroline copper(II) complex | CO2 Reduction | Acts as a molecular electrocatalyst for selective reduction of CO2 to ethylene. | chemicalbook.com |

| [Re(CO)3(phenanthroline-naphthalimide)Cl] | Photocatalytic CO2 Reduction | Selectively produces formic acid with a high turnover number (533). | rsc.org |

| Copper(II)-phenanthroline chelate | Photochemical Hydrogen Evolution (HER) | Achieved a TON of 11,500 and TOF of 7800 for H2 production. | researchgate.net |

Photocatalysis and Photosensitization

The rigid and aromatic nature of the 1,10-phenanthroline ligand system makes it ideal for constructing photosensitizers and photocatalysts. rsc.orgnucleos.com When coordinated with metals like ruthenium, rhenium, or platinum, the resulting complexes exhibit favorable photophysical properties, including strong absorption of visible light and long-lived excited states. rsc.orgresearchgate.netnih.gov

Ruthenium(II) dyads derived from 2-(1-pyrenyl)-1H-imidazo[4,5-f] acs.orgwikipedia.orgphenanthroline have been shown to be versatile and highly potent photosensitizers. researchgate.net These complexes can efficiently generate reactive oxygen species, making them suitable for photodynamic applications. researchgate.net Similarly, a novel photosensitizer based on a ruthenium(II) phenanthroline bis(perylenediimide) dyad has been developed for photodynamic therapy, demonstrating significant efficacy in vitro. scispace.com

In the context of environmental remediation, a platinum 1,10-phenanthroline complex has been successfully used as a photosensitizer for the photocatalytic degradation of 4-chlorophenol (B41353) in water under visible light, achieving 98.5% degradation after three hours. nih.gov For CO2 reduction, rhenium(I) tricarbonyl complexes with phenanthroline-based ligands function as photocatalysts that can absorb visible light to drive the conversion of CO2 to formate (B1220265) or CO. rsc.orgspast.org

Homogeneous and Heterogeneous Catalysis Systems

Complexes of 1,10-phenanthroline derivatives are employed in both homogeneous and heterogeneous catalysis. chemicalbook.com

Homogeneous Systems: Many phenanthroline-metal complexes function as catalysts in a single phase with the reactants. For example, cobalt(II) complexes with 1,10-phenanthroline have been used as co-catalysts in a homogeneous system for the photochemical reduction of CO2 to CO with high selectivity (95%) and a turnover number of 1450. Ruthenium(II) phenanthroline complexes have also been used as homogeneous catalysts for the highly chemoselective hydrogenation of nitro aryls in an aqueous medium. acs.org

Heterogeneous Systems: To overcome challenges with catalyst separation and recycling, researchers often immobilize or "heterogenize" molecular catalysts. A binuclear copper(II) phenanthroline compound was heterogenized by supporting it on graphite (B72142) powder to create a modified electrode for the electrocatalytic reduction of CO2. chemicalbook.com Metal-Organic Frameworks (MOFs) represent another avenue for heterogeneous catalysis, where phenanthroline-based ligands can be incorporated as structural linkers to create porous materials with accessible catalytic sites. researchgate.net

Hydrogenation and Dehydrogenation Processes

Metal complexes featuring 1,10-phenanthroline ligands are effective catalysts for hydrogenation reactions. Ruthenium(II) complexes with one to three phenanthroline ligands have been successfully used for the chemoselective hydrogenation of nitro aryls to anilines in an aqueous medium, achieving over 99% selectivity. acs.org The catalytic activity can be tuned by altering the metal-to-ligand ratio. acs.org

Furthermore, ruthenium catalysts have been employed for the highly efficient and enantioselective hydrogenation of 9-phenanthrols, providing access to chiral 9,10-dihydrophenanthren-9-ols with high yields (up to 98%) and excellent enantioselectivity (>99% ee). The hydrogenation of the 1,10-phenanthroline ring itself has been achieved using chiral cationic ruthenium diamine catalysts, yielding chiral tetrahydro- and octahydro-1,10-phenanthroline derivatives with high selectivity. chemicalbook.com

In processes related to dehydrogenation, iridium complexes with sterically hindered phenanthroline ligands, such as 2,9-Me2-phenanthroline, have been shown to accelerate the catalytic silylation of aryl C-H bonds. wikipedia.org This reaction involves the cleavage of a C-H bond and the formal removal of hydrogen, which is then captured by the silane (B1218182) reagent. The phenanthroline ligand plays a crucial role in enhancing the rate of this dehydrogenative functionalization. wikipedia.org

Photophysical Applications and Advanced Sensing Platforms

The inherent fluorescence and ion-coordinating properties of the 1,10-phenanthroline scaffold make it a prime candidate for the development of advanced optical sensors.

Development of Fluorescent Probes and Chemosensors for Ions (e.g., Zn2+, Ag+)

Derivatives of 1,10-phenanthroline are widely used to create chemosensors that can selectively detect specific metal ions through changes in their fluorescence or color.

Zinc Ion (Zn2+) Sensing: Numerous fluorescent chemosensors for Zn2+ have been developed based on the 1,10-phenanthroline framework. One such sensor, 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline, exhibits a significant fluorescence enhancement upon complexation with Zn2+. acs.org This sensor shows high selectivity for Zn2+ over other metal ions, has an extremely low detection limit of 5 ppb, and can be used to image Zn2+ within living cells. The sensing mechanism often involves a chelation-enhanced fluorescence (CHEF) effect, with a 1:2 metal-to-ligand complex being formed. Other designs, such as 2-phenyl-1H-imidazo[4,5-f] acs.orgwikipedia.orgphenanthroline, function as colorimetric and ratiometric fluorescent probes for both Zn2+ and Cd2+, with detection limits in the nanomolar range. researchgate.net

Silver Ion (Ag+) Sensing: A "turn-on" naked-eye chemosensor for Ag+ has been successfully developed using 2,9-dichloro-1,10-phenanthroline (B1330746). The addition of this compound to a colorless solution of Ag+ results in a distinct light yellow color, allowing for visual detection. The sensor can detect Ag+ at concentrations in the micromolar range using UV-visible spectroscopy.

| Sensor Compound | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Binding Stoichiometry (Ligand:Ion) | Reference |

|---|---|---|---|---|---|

| 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline (PHT1) | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | 5 ppb (~0.076 µM) | 2:1 | acs.org |

| 2-(2-fluorophenyl)-1H-imidazo[4,5-f] acs.orgwikipedia.orgphenanthroline (L1) | Zn2+ | Fluorescence Enhancement / Colorimetric | 0.092 µM | 3:1 | |

| 2-phenyl-1H-imidazo[4,5-f] acs.orgwikipedia.orgphenanthroline | Zn2+ | Ratiometric Fluorescence / Colorimetric | 0.04 µM | Not specified | researchgate.net |

| 2,9-dichloro-1,10-phenanthroline | Ag+ | "Turn-on" Naked-Eye / Colorimetric | 15 µM (detection range start) | Not specified |

Sensing of Anions and Specific Biological Analytes (e.g., ATP, Hypochlorite)

The 1,10-phenanthroline framework is a foundational component in the design of chemosensors for various ions and biological molecules. bohrium.com While research specifically detailing 1,10-Phenanthrolin-2(1H)-one as a direct sensing agent is specific to its complexometric interactions, its derivatives have been extensively developed for these purposes. The core structure's ability to act as a bidentate ligand allows for the creation of sensors where the binding of an analyte modulates the system's photophysical properties. bohrium.com

Derivatives of 1,10-phenanthroline have been engineered to function as ionophores, which are molecules that can selectively bind and transport ions. For instance, specific substituted phenanthrolines have been identified as excellent sensing agents for lithium ions (Li⁺) in both ion-selective electrodes and through fluorometry. epa.gov Furthermore, the integration of phenanthroline into more complex structures, such as those containing bis(benzo-15-crown-5) (B1167548) moieties, yields highly selective potassium ion (K⁺) carriers. epa.gov This demonstrates the principle that the rigid phenanthroline scaffold, when appropriately functionalized, can be tailored for the selective recognition of specific cations and anions, a principle that extends to derivatives of this compound.

Two-Photon Excited Fluorescence for Bioimaging

Derivatives of the 1,10-phenanthroline core, particularly those based on imidazo[4,5-f]1,10-phenanthroline, have been synthesized and investigated for their applications in two-photon excited fluorescence (TPEF) bioimaging. rsc.org TPEF offers advantages over traditional one-photon fluorescence, including deeper tissue penetration and reduced photodamage, making it highly suitable for cellular imaging. soton.ac.uk

A series of Donor-π-Acceptor (D–π–A) type dyes based on the imidazo[4,5-f]1,10-phenanthroline structure have shown significant two-photon absorption (2PA) activity. rsc.org The 2PA cross-section (σ) is a measure of a molecule's efficiency at absorbing two photons simultaneously. Research has shown that the magnitude of this cross-section is directly related to the donor/acceptor strength within the molecule. For example, modifying the donor/acceptor groups can dramatically enhance the 2PA response, making some derivatives highly effective for TPEF applications. rsc.org One such dye derivative proved suitable for two-photon fluorescence cell imaging experiments, highlighting the potential of this class of compounds in advanced biological visualization. rsc.org

| Dye Derivative | Two-Photon Absorption (2PA) Activity | 2PA Cross-Section (σ) in GM* |

|---|---|---|

| Dye 1 | Inactive | N/A |

| Dye 2 | Inactive | N/A |

| Dye 3 | Active | 1232 |

| Dye 4 | Active | 4752 |

*GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Components in Organic Light-Emitting Diodes (OLEDs) and Molecular Switches

The unique electronic and photophysical properties of 1,10-phenanthroline derivatives make them valuable components in optoelectronic devices. Specifically, imidazo[4,5-f] nih.govrsc.orgphenanthroline derivatives have been recognized for their utility as efficient hole-blocking and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org

In one study, thermally activated delayed fluorescence (TADF) emitters based on a pyrazino[2,3-f] nih.govrsc.orgphenanthroline core were developed. rsc.org These materials exhibited color-tunable emissions from sky blue to yellow. An OLED fabricated using one of these emitters (PXZ-DPPN) achieved a maximum external quantum efficiency (EQE) of 20.1% with yellow-orange emission. rsc.org This high efficiency underscores the potential of phenanthroline-based structures in next-generation display and lighting technologies.

Furthermore, complexes incorporating the imidazo[4,5-f] nih.govrsc.orgphenanthroline ligand have been developed as molecular switches. semanticscholar.org Copper(I) complexes, for example, demonstrate reversible, naked-eye detectable changes in luminescence in response to acid-base stimuli. rsc.org These complexes can be "switched" between non-emissive and intensely emissive states by the addition of a base or acid, respectively. rsc.org This behavior is characteristic of a molecular switch, where an external stimulus controls the material's properties.

| Emitter | Emission Color | Maximum EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|

| PXZ-DPPN | Yellow-Orange | 20.1 | (0.49, 0.50) |

| Ac-DPPN | Green | 5.8 | (0.28, 0.52) |

| tCz-DPPN | Sky-Blue | 1.7 | (0.15, 0.23) |

Materials Science Applications

Building Blocks for Metal-Organic Frameworks (MOFs)

The application of 1,10-phenanthroline and its derivatives is prominent in the preparation of metal-organic frameworks (MOFs). chemicalbook.com MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The inherent rigidity and strong coordination ability of the phenanthroline scaffold make it an excellent candidate for a building block in these structures. chemicalbook.comscilit.com These properties allow for the construction of MOFs with specific, well-defined structures and functions that have potential applications in gas storage, separation, and catalysis. chemicalbook.com The use of ligands like this compound allows for the introduction of additional functional groups (in this case, a ketone) that can influence the final properties of the MOF.

Integration into Photosensitive Materials

The 1,10-phenanthroline core is a key component in the development of photosensitive materials due to its unique optical properties and stability. chemicalbook.comrsc.org Metal complexes derived from this compound, also known as Hophen, exhibit notable photoluminescent properties. nih.gov For example, complexes of Hophen with d¹⁰ metals such as zinc, cadmium, and mercury all display photoluminescence in the blue-green region of the spectrum. nih.gov Theoretical calculations have shown that these photoluminescent properties are primarily based on the ligand and can be fine-tuned by coordination to different metal ions. nih.gov This tunability makes this compound a valuable ligand for creating photosensitive materials with tailored photoelectric characteristics. chemicalbook.comnih.gov

Role in the Development of Coordination Polymers

This compound and its derivatives are extensively used as ligands in the synthesis of coordination polymers. ias.ac.inresearchgate.net These materials consist of metal centers linked by organic ligands to form extended one-, two-, or three-dimensional networks. The specific geometry and chelating nature of this compound and related structures play a crucial role in directing the self-assembly of these architectures.